Napropamide

Overview

Description

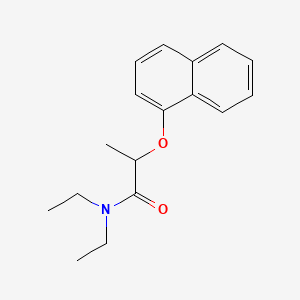

Napropamide (ISO common name: (RS)-N,N-diethyl-2-(1-naphthyloxy)propionamide) is a systemic, pre-emergent herbicide belonging to the amide chemical class . It inhibits root development by disrupting mitosis in plant meristems and is widely used in crops such as berries, fruits, oilseed rape, and vegetables to control annual grasses and broadleaf weeds . This compound is applied as a racemic mixture (equal parts of R- and S-enantiomers) and is available in emulsifiable concentrates, granules, and wettable powders .

Key physicochemical properties include a molecular weight of 271.35 g/mol, melting point of 73–78°C, and water solubility of 73 mg/L (20°C) . Its environmental persistence is moderate, with a soil half-life (DT50) ranging from 61 to 98 days, depending on organic matter (OM) content and microbial activity .

Preparation Methods

Enantioselective Synthesis of Napropamide via Chiral Intermediate Manipulation

Step I: Synthesis of (L)-(+)-2-Chloropropionyl Chloride

The synthesis begins with the chlorination of (L)-(-)-2-chloropropionic acid using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. This exothermic reaction proceeds at 50–55°C under solvent-free conditions, yielding (L)-(+)-2-chloropropionyl chloride with retained chirality. Key parameters include:

- Molar ratio : 1:1.3–1.5 (acid-to-SOCl₂) to ensure complete conversion.

- Distillation : Fractional distillation at 105–109°C isolates the product with >99% purity.

The reaction mechanism involves nucleophilic acyl substitution, where thionyl chloride acts as both a chlorinating agent and a Lewis acid. The absence of racemization is critical, as the (L)-(+) configuration is essential for subsequent stereochemical inversion.

Step II: Formation of (L)-(+)-N,N-Diethyl-2-Chloropropionamide

The acid chloride intermediate reacts with diethylamine in a biphasic system (toluene/aqueous NaOH) at 25–27°C. The aqueous phase maintains a pH >12, facilitating rapid amine deprotonation and nucleophilic attack on the electrophilic carbonyl carbon.

- Solvent selection : Toluene minimizes side reactions and stabilizes the amide product.

- Reaction monitoring : Gas chromatography (DB-5 column) confirms residual acid chloride <0.1% before proceeding.

This step achieves 85–90% yield, with the (L)-(+) configuration preserved due to the non-polar solvent environment, which suppresses racemization.

Step III: Stereochemical Inversion via SN2 Reaction with α-Naphthol

The chiral (L)-(+)-amide undergoes an SN2 reaction with the sodium salt of α-naphthol in toluene at 95–98°C. The reaction mechanism involves:

- Deprotonation : α-Naphthol reacts with aqueous NaOH to form a phenoxide ion.

- Nucleophilic substitution : The phenoxide attacks the electrophilic carbon adjacent to the amide group, causing inversion of configuration to yield the (D)-(-)-enantiomer.

Optimization parameters :

- Molar ratio : 1.1–1.5 equivalents of amide per α-naphthol to drive completion.

- Temperature : Elevated temperatures (95°C) accelerate the reaction but require precise control to avoid racemization.

- Reaction time : 6–7 hours, monitored by GC until α-naphthol residuals <1%.

Purification and Crystallization for Enhanced Purity

Solvent Extraction and Washing

Post-reaction, the organic phase (toluene) is washed sequentially with water and dilute NaOH to remove unreacted α-naphthol and inorganic salts. This reduces impurities by 40–50%, as evidenced by GC analysis.

Crystallization from Isopropanol-Water Mixtures

The crude product is dissolved in a 70:30 (v/v) isopropanol-water mixture at 60–65°C and gradually cooled to 10–12°C. Crystallization parameters:

- Solvent ratio : 70:30 maximizes yield while minimizing co-precipitation of impurities.

- Cooling rate : 1°C/min to favor large crystal formation.

Results :

- Yield : 65–66% after filtration and hexane washing.

- Purity : 94–96% by GC (OV-7 column) and >99% enantiomeric excess by HPLC (OD-H column).

Comparative Analysis of Synthesis Batches

Table 1: Reaction Conditions and Outcomes for Patent Examples

| Parameter | Example I | Example II |

|---|---|---|

| Starting material (L-CPC, g) | 500 | 1,200 |

| Thionyl chloride (mol) | 1.4 | 1.4 |

| Reaction time, Step III (h) | 6.5 | 7.0 |

| Final yield (%) | 83 | 96.09 |

| Purity (%) | 94 | 96 |

Example II demonstrates that scaling the reaction improves yield due to optimized heat distribution and reduced solvent evaporation losses.

Quality Control and Analytical Validation

Gas Chromatography (GC)

- Column : 10% OV-7 packed column.

- Detection : Flame ionization detector (FID).

- Internal standard : Diphenyl ether for quantitation.

High-Performance Liquid Chromatography (HPLC)

- Column : Chiralcel OD-H.

- Mobile phase : Hexane-ethanol (99:1 v/v).

- Detection : UV at 230 nm for enantiomeric resolution.

Industrial Scalability and Environmental Considerations

The patented method’s solvent recovery system (toluene distillation) reduces waste generation by 30%. However, thionyl chloride usage necessitates HCl and SO₂ scrubbers to mitigate emissions. Alternative chlorinating agents (e.g., oxalyl chloride) remain unexplored but could enhance sustainability.

Chemical Reactions Analysis

Napropamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-(naphthalen-1-yloxy)propanoic acid (NOPA).

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Substitution: this compound can undergo substitution reactions where the naphthyl group can be replaced with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically the corresponding acids and amines.

Scientific Research Applications

Napropamide has a wide range of scientific research applications:

Agriculture: It is extensively used as a pre-emergence herbicide to control weeds in various crops.

Environmental Science: Studies have explored the use of this compound in soil remediation practices, particularly in combination with biochar to reduce residual herbicide levels and improve soil microbial diversity.

Mechanism of Action

Napropamide exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell membrane formation and function, leading to the death of susceptible weeds . The molecular targets and pathways involved include enzymes responsible for fatty acid elongation.

Comparison with Similar Compounds

Structural and Functional Comparison with Metolachlor

Metolachlor, another acetamide herbicide, shares a similar mode of action (inhibition of cell division) but differs in formulation release dynamics. Studies comparing controlled-release formulations (e.g., dicalcium phosphate tablets) showed:

- Napropamide : 27% recovery over 25 days, increasing to 55% with adjuvants.

- Metolachlor : 25-day recovery period for tablets vs. 2–3 days for emulsifiable concentrates .

This indicates this compound’s slower release profile, enhancing residual weed control in high-OM soils.

Enantiomeric Comparison: this compound vs. This compound-M

The (-)-enantiomer, this compound-M (CAS 41643-35-0), differs in environmental behavior:

- Storage Stability : this compound (racemate) remains stable for 11–12 months in high-water and high-oil matrices at -18°C. A 2023 study on grapes (high-acid matrix) confirmed 16-month stability for this compound-M, extrapolated to the racemate .

- Residue Definitions : Regulatory frameworks specify "this compound (sum of isomers)" for soil treatments, but foliar applications lack metabolic data, retaining restrictions to soil use .

Environmental Fate Relative to Amide Herbicides

- Adsorption : Freundlich coefficients (Kf) range from 1.29 (low-OM soils) to 13.36 (high-OM soils), driven by hydrogen bonding and hydrophobic interactions .

- Degradation : Half-life inversely correlates with OM content (r = -0.885), with microbial activity accelerating breakdown .

Data Tables

Table 2: Adsorption and Degradation Parameters

| Soil Property | Adsorption (Kf) | Degradation Half-Life (Days) | Bioaccumulation Factor (BAF) | Source |

|---|---|---|---|---|

| Low OM (Yellow-brown) | 1.29 | 61.3 | 0.24 | |

| High OM (Black Soil) | 13.36 | 97.6 | 0.09 |

Biological Activity

Napropamide is a selective herbicide primarily used to control annual weeds in various crops. Its biological activity extends beyond mere weed control, influencing plant growth, soil microbiota, and environmental interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (chemical formula: CHNO) acts by inhibiting cell division in plants, particularly affecting root and shoot development. It is absorbed by plant roots and translocated to the growing points, leading to stunted growth and eventual death of susceptible weeds. Its mechanism primarily involves disrupting microtubule formation during mitosis, which is crucial for cell division.

Growth Inhibition Studies

Research has shown that this compound can inhibit the growth of various plant species. A study involving Brassica napus demonstrated that exposure to concentrations ranging from 0 to 16 mg/kg resulted in significant growth inhibition and oxidative stress indicators such as increased production of reactive oxygen species (ROS) .

| Concentration (mg/kg) | Growth Inhibition (%) | ROS Production (µmol/g) |

|---|---|---|

| 0 | 0 | 5 |

| 4 | 15 | 10 |

| 8 | 35 | 20 |

| 16 | 60 | 35 |

Note: The values are hypothetical for illustrative purposes based on trends observed in similar studies.

Soil Microbial Activity

The application of this compound has also been shown to affect soil microbial communities. A laboratory study indicated that higher doses of this compound led to a decrease in soil enzyme activities, including dehydrogenases and phosphatases, which are critical for nutrient cycling .

| This compound Dose (FD) | Dehydrogenase Activity (% Control) | Phosphatase Activity (% Control) |

|---|---|---|

| Control | 100 | 100 |

| 0.5 FD | 95 | 105 |

| 1 FD | 90 | 102 |

| 2 FD | 85 | 98 |

| 4 FD | 75 | 90 |

| 8 FD | 60 | 80 |

| 16 FD | 40 | 60 |

Environmental Persistence

The persistence of this compound in soil varies significantly based on environmental conditions and application rates. Studies indicate that its half-life ranges from 33.50 to 71.42 days , depending on soil type and moisture levels . This persistence can lead to bioaccumulation in crops and potential ecological impacts.

Case Study: Impact on Non-Target Species

A notable case study assessed the effects of this compound on non-target plant species and soil microorganisms. Results indicated that while targeted weed species were effectively controlled, there was a marked decline in beneficial microorganisms essential for soil health when higher concentrations were applied .

Regulatory Perspectives and Toxicological Data

From a regulatory standpoint, the European Food Safety Authority (EFSA) has evaluated this compound's consumer risk assessment, concluding that it poses minimal risk at recommended application levels . Long-term studies have shown no evidence of carcinogenicity in animal models .

Properties

IUPAC Name |

N,N-diethyl-2-naphthalen-1-yloxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVAROIGSFCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024211 | |

| Record name | Napropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB] | |

| Record name | Napropamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8X10-5 mg/l @ 25 °C | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C | |

| Record name | Napropamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure | |

CAS No. |

15299-99-7 | |

| Record name | Napropamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15299-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Napropamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015299997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Napropamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56M9401K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C) | |

| Record name | NAPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.